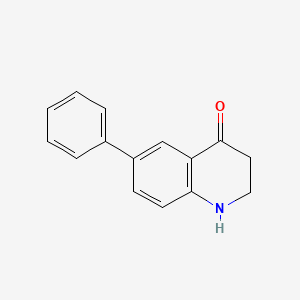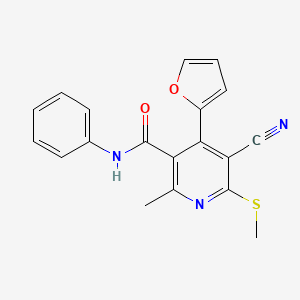
6-phenyl-2,3-dihydro-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinolinone derivatives, including those related to 6-phenyl-2,3-dihydro-4(1H)-quinolinone, involves various strategies. One approach involves the cyclization of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide under electrosynthetic conditions to yield quinolinones, demonstrating the versatility of synthetic methodologies in accessing these compounds (Batanero & Barba, 2003). Another method described involves the one-pot synthesis from anthranilamides and aldehydes via catalyzed cyclocondensation and oxidative dehydrogenation, highlighting the efficiency of modern synthetic routes (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of 6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives has been elucidated using various spectroscopic techniques. For instance, spectral analysis including FT-IR, NMR, and quantum chemical studies have provided insights into the molecular geometry, chemical reactivity, and thermodynamic properties of these compounds, offering a comprehensive understanding of their molecular framework and stability (Fatma et al., 2015).
Chemical Reactions and Properties
Quinolinone derivatives exhibit a range of chemical reactivities, including the ability to undergo cyclocondensation, electrophilic substitution, and nucleophilic addition reactions. The electrosynthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones and related compounds highlights the chemical versatility of these molecules (Batanero & Barba, 2003). Additionally, the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure demonstrates the potential for structural diversification (Verma et al., 2011).
Physical Properties Analysis
The physical properties of 6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and pharmaceutical formulations. The crystal structure of specific quinolinone derivatives has been determined, providing insights into their solid-state properties and interactions (Gao et al., 2008).
Scientific Research Applications
Synthesis and Cytotoxic Activity
6-phenyl-2,3-dihydro-4(1H)-quinolinone derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating significant anticancer activity. For instance, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone showed substantial in vitro cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Buchtík et al., 2011). Similarly, 6-alkylamino and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones were synthesized and found to exhibit cytotoxicity against a panel of human tumor cell lines, indicating their potential as anticancer candidates (Hour et al., 2000).
Structural Characterization and Properties
The quinolinone derivatives have also been studied for their structural characteristics and properties. For example, novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands were analyzed, revealing their potential for applications in various fields including pharmacy and engineering (Michelini et al., 2019). Another study discovered a potent CFTR potentiator, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (ivacaftor), indicating the relevance of quinolinone derivatives in treating cystic fibrosis (Hadida et al., 2014).
Fluorescent Properties and Sensor Applications
Quinolinone derivatives have been explored for their fluorescent properties and potential as chemical sensors. Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone demonstrated interesting fluorescent properties, suggesting their application in fluorescence-based sensors (Trávníček et al., 2014). Additionally, 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone was used as a fluoroionophore for Fe3+ sensitive optochemical sensors, showcasing the application of quinolinone derivatives in the development of sensitive and selective chemical sensors for metal ions (Zhang et al., 2007).
Mechanism of Action
properties
IUPAC Name |
6-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-8-9-16-14-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNBLJTXLSDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2,3-dihydro-1H-quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)
![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)